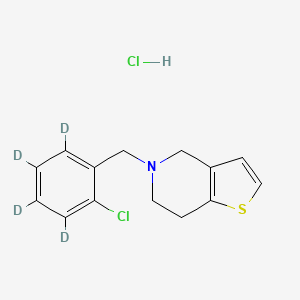

Ticlopidine-d4 (hydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

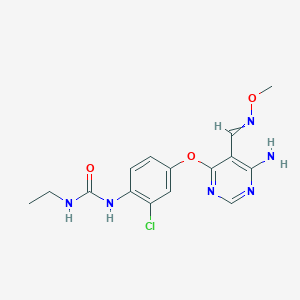

Ticlopidine-d4 (hydrochloride) is a deuterated form of ticlopidine hydrochloride, an antiplatelet medication used to reduce the risk of thrombotic strokes. It belongs to the thienopyridine class of adenosine diphosphate receptor inhibitors. The deuterated form is often used in research to study the pharmacokinetics and metabolism of ticlopidine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ticlopidine involves a multi-step process starting from thiophene. A novel five-step synthetic approach has been developed, providing ticlopidine in 60% overall yield from readily available starting materials. The steps include:

- Formation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

- Chlorination to introduce the 2-chlorophenyl group.

- Further functionalization to obtain the final product .

Industrial Production Methods

Industrial production of ticlopidine typically involves large-scale synthesis using the same multi-step process. The method is operationally simple, environmentally acceptable, and uses inexpensive and readily available reagents .

Chemical Reactions Analysis

Types of Reactions

Ticlopidine undergoes several types of chemical reactions, including:

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to obtain ticlopidine or its derivatives .

Scientific Research Applications

Ticlopidine-d4 (hydrochloride) is used extensively in scientific research, particularly in the following fields:

Chemistry: Studying the synthesis and reaction mechanisms of thienopyridine derivatives.

Biology: Investigating the biological effects of antiplatelet agents.

Medicine: Researching the pharmacokinetics and metabolism of ticlopidine to improve its therapeutic efficacy.

Industry: Developing new antiplatelet drugs and improving existing formulations.

Mechanism of Action

Ticlopidine-d4 (hydrochloride) exerts its effects by inhibiting platelet aggregation. It is a prodrug that is metabolized to an active form, which irreversibly blocks the P2Y12 component of the adenosine diphosphate receptor on the surface of platelets. This prevents fibrinogen from binding to the platelet surface, thereby inhibiting platelet aggregation and prolonging bleeding time .

Comparison with Similar Compounds

Similar Compounds

Clopidogrel: Another thienopyridine antiplatelet agent with a similar mechanism of action.

Prasugrel: A more potent thienopyridine derivative with faster onset of action.

Ticagrelor: A non-thienopyridine antiplatelet agent that reversibly inhibits the P2Y12 receptor.

Uniqueness

Ticlopidine-d4 (hydrochloride) is unique due to its deuterated form, which allows for detailed pharmacokinetic and metabolic studies. This helps in understanding the drug’s behavior in the body and improving its therapeutic applications .

Properties

Molecular Formula |

C14H15Cl2NS |

|---|---|

Molecular Weight |

304.3 g/mol |

IUPAC Name |

5-[(2-chloro-3,4,5,6-tetradeuteriophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride |

InChI |

InChI=1S/C14H14ClNS.ClH/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14;/h1-4,6,8H,5,7,9-10H2;1H/i1D,2D,3D,4D; |

InChI Key |

MTKNGOHFNXIVOS-FOMJDCLLSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])CN2CCC3=C(C2)C=CS3)Cl)[2H])[2H].Cl |

Canonical SMILES |

C1CN(CC2=C1SC=C2)CC3=CC=CC=C3Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[[2-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]-2-oxoethyl]amino]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide](/img/structure/B10821831.png)

![N-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(4-fluoro-3-methylphenyl)-3-[4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl]benzamide](/img/structure/B10821845.png)

![4-[2-[2-[2-[4-[4-[(5-Amino-3,4,6-trihydroxyoxan-2-yl)methylamino]butoxy]phenoxy]-3-[2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B10821853.png)

![N-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B10821854.png)

![3-[3-[2-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propyl N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]carbamate](/img/structure/B10821863.png)

![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-[2-[[1-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]triazol-4-yl]methoxy]ethoxy]-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10821869.png)

![N-[2-[2-[2-[[2-[[1-(2-chloroacetyl)-3,4-dihydro-2H-quinolin-6-yl]oxy]acetyl]amino]ethoxy]ethoxy]ethyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide](/img/structure/B10821872.png)

![2-N-[1-cyclohexyl-2-[[1-[3-[[1-(cyclopropylamino)-1,2-dioxohexan-3-yl]carbamoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-5-N-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxobenzo[de]isoquinolin-5-yl]oxyethoxy]ethoxy]ethyl]pyrazine-2,5-dicarboxamide](/img/structure/B10821884.png)

![4-[(2E)-2-[(2E)-2-[2-[4-[4-[(5-amino-3,4,6-trihydroxyoxan-2-yl)methylamino]butoxy]phenoxy]-3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B10821891.png)

![12-[1-[4-[2-[[1-[2-[2-[2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]triazol-4-yl]methoxy]ethoxy]-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10821909.png)